X-ray crystal structure of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
X-ray crystal structure of 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride
An In-Depth Technical Guide to the X-ray Crystal Structure of 3-Cyclopropylbicyclo[1.1.1]pentan-1-amine Hydrochloride: From Synthesis to Structural Insights
Authored by a Senior Application Scientist
Introduction: The Rising Prominence of Bicyclo[1.1.1]pentanes in Modern Drug Discovery
In the relentless pursuit of novel therapeutic agents with enhanced efficacy and improved safety profiles, medicinal chemists are increasingly venturing beyond the traditional, planar chemical space. This "escape from flatland" has led to a surge in the exploration of three-dimensional molecular scaffolds that can offer superior pharmacological properties.[1] Among these, the bicyclo[1.1.1]pentane (BCP) core has emerged as a particularly valuable motif.[2][3][4] BCPs serve as effective bioisosteres for para-substituted phenyl rings, tert-butyl groups, and alkynes, often imparting favorable characteristics such as increased solubility, improved metabolic stability, and novel intellectual property.[4][5][6]
The subject of this technical guide, 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride (CAS No: 2763756-42-7[7][8][9]), represents a confluence of desirable structural features: the rigid BCP core, a key vector for substitution, and a primary amine, a common functional group for engaging with biological targets. The cyclopropyl group further modulates the lipophilicity and conformational properties of the molecule. Understanding the precise three-dimensional arrangement of this molecule through X-ray crystallography is paramount for its rational application in drug design. This guide provides a comprehensive overview of the methodologies required to obtain and analyze the crystal structure of this compound, offering insights applicable to a wide range of novel BCP derivatives.
Part 1: Synthesis and Preparation of Crystallization-Grade Material
The journey to a crystal structure begins with the synthesis of high-purity material. While numerous methods for the synthesis of functionalized BCPs have been developed[2][3][10][11], a common approach involves the functionalization of [1.1.1]propellane.[5] The synthesis of 3-substituted BCP amines can be achieved through various multi-component reactions.[5]
Hypothetical Synthetic Protocol:
A plausible synthetic route to 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride is outlined below. This protocol is a composite of established methods for BCP functionalization.
Caption: A plausible synthetic workflow for the preparation of the target compound.
Purification for Crystallography:
For X-ray crystallography, the purity of the compound must be exceptionally high (>99.5%). The final hydrochloride salt should be purified by recrystallization.
Step-by-Step Purification Protocol:
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Initial Dissolution: Dissolve the crude hydrochloride salt in a minimal amount of a hot polar solvent, such as isopropanol or ethanol.
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Hot Filtration: Filter the hot solution through a pre-warmed filter to remove any insoluble impurities.
-
Cooling and Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
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Isolation and Washing: Collect the resulting crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
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Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Part 2: The Art and Science of Single Crystal Growth
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step.[12][13] For a hydrochloride salt, the choice of solvent system is critical to balance solubility and the formation of a well-ordered crystal lattice.
Solvent Screening and Selection:
A systematic solvent screen is the first step. Small-scale trials should be set up in vials or a crystal breeding apparatus.[13]
| Solvent/System | Expected Solubility | Rationale |
| Water | High | Highly polar, good for salts, but may be too good a solvent. |
| Methanol/Ethanol | High to Moderate | Good starting point for slow evaporation. |
| Isopropanol | Moderate | Often a good balance for slow cooling or vapor diffusion. |
| Acetonitrile | Moderate to Low | Can be used as a solvent or anti-solvent. |
| Dichloromethane | Low | Potential anti-solvent. |
| Diethyl Ether/Hexane | Insoluble | Common anti-solvents for vapor and liquid diffusion. |
Crystallization Techniques:
Several methods can be employed, and it is often necessary to try multiple approaches in parallel.[14][15][16]
-
Slow Evaporation:
-
Prepare a saturated or near-saturated solution in a suitable solvent (e.g., methanol).
-
Cover the container with a perforated seal (e.g., aluminum foil with pinholes) to allow for slow solvent evaporation over several days.[15]
-
-
Slow Cooling:
-
Create a saturated solution in a solvent at an elevated temperature (e.g., isopropanol).
-
Place the container in a Dewar flask with hot water to allow for very slow cooling to room temperature.[15]
-
-
Vapor Diffusion:
-
Dissolve the compound in a solvent in which it is readily soluble (e.g., methanol).
-
Place this solution in a small, open vial.
-
Place the vial inside a larger, sealed container that contains a more volatile anti-solvent in which the compound is insoluble (e.g., diethyl ether).
-
The anti-solvent vapor will slowly diffuse into the solvent, reducing the compound's solubility and promoting crystallization.
-
-
Liquid-Liquid Diffusion:
Caption: Common techniques for growing single crystals of small molecules.
Part 3: X-ray Diffraction Analysis and Structural Interpretation (A Hypothetical Case Study)
Once a suitable crystal is obtained, it is mounted on a diffractometer for X-ray analysis. The following data represents what one might expect to obtain for 3-cyclopropylbicyclo[1.1.1]pentan-1-amine hydrochloride.
Hypothetical Crystallographic Data:
| Parameter | Value |
| Chemical Formula | C8H14ClN |
| Formula Weight | 159.66 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.15 |
| b (Å) | 10.20 |
| c (Å) | 14.50 |
| β (°) | 95.5 |
| Volume (ų) | 905.0 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.17 |
| R-factor | < 0.05 |
Key Structural Insights:
The solved crystal structure would provide invaluable information:
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Conformation: The precise orientation of the cyclopropyl group relative to the BCP cage would be determined. This is critical for understanding how the molecule will present itself to a protein binding pocket.
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Bond Lengths and Angles: The highly strained nature of the BCP core would be confirmed by its characteristic bond lengths and angles.[2] Any distortions induced by the substituents would be quantifiable.
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Intermolecular Interactions: As a hydrochloride salt, the crystal packing would be dominated by hydrogen bonds between the ammonium group and the chloride ion. These interactions are fundamental to the compound's solubility and physical properties.
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